molecular formula C6H14N2O2 B6166648 3-(3-hydroxypropyl)-1,3-dimethylurea CAS No. 25064-50-0

3-(3-hydroxypropyl)-1,3-dimethylurea

Cat. No.: B6166648
CAS No.: 25064-50-0
M. Wt: 146.19 g/mol
InChI Key: QEDPOBBPBCBZNF-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1,3-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1,3-dimethylurea typically involves the reaction of 3-chloropropanol with 1,3-dimethylurea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the urea moiety. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)-1,3-dimethylurea.

    Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 3-(3-oxopropyl)-1,3-dimethylurea

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-hydroxypropyl)-1,3-dimethylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the final product.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. This can affect various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxypropyl)-1,3-dimethylcarbamate: Similar structure but with a carbamate group instead of a urea group.

    3-(3-hydroxypropyl)-1,3-dimethylthiourea: Contains a thiourea group instead of a urea group.

    3-(3-hydroxypropyl)-1,3-dimethylguanidine: Features a guanidine group in place of the urea group.

Uniqueness

3-(3-hydroxypropyl)-1,3-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.

Properties

CAS No.

25064-50-0

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

1-(3-hydroxypropyl)-1,3-dimethylurea

InChI

InChI=1S/C6H14N2O2/c1-7-6(10)8(2)4-3-5-9/h9H,3-5H2,1-2H3,(H,7,10)

InChI Key

QEDPOBBPBCBZNF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)CCCO

Purity

95

Origin of Product

United States

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